4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
Description
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(1-hydroxypropan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(6-14)13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
KYKZMGFKYQAOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the hydroxypropan-2-yl group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group on the propan-2-yl chain.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alkylated phenol
Substitution: Formation of halogenated or functionalized phenol derivatives
Scientific Research Applications
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C₁₁H₁₆FNO₂ and a molecular weight of 213.25 g/mol. It has potential biological activities, especially in medicinal chemistry and pharmacology. The compound contains a fluorine atom and a hydroxypropan-2-ylamino group, which contribute to its chemical reactivity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
- Substitution The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Applications
This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Research suggests several potential pharmacological applications:
- Anti-inflammatory Effects Studies have suggested potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Analgesic Properties The compound's ability to modulate pain pathways makes it a candidate for analgesic drug development.
Enzyme Activity Profiling
A study profiling over 900 chemicals found that compounds with similar structures exhibited varying degrees of enzyme activation or inhibition, particularly in cholinesterase and cytochrome P450 assays. This suggests that this compound may share similar enzymatic interactions.
Antimicrobial Activity
Research on related compounds has shown significant antimicrobial effects against various pathogens, indicating that derivatives of this compound could also exhibit similar properties.
Cancer Research
Investigations into the anticancer potential of structurally related compounds have yielded promising results, suggesting that modifications to the phenolic structure can enhance cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Fluorinated Phenolic Derivatives
Fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine’s electronegativity and small atomic radius. Key analogs include:
Key Observations :
- The target compound’s amino alcohol side chain distinguishes it from simpler fluorinated amines (e.g., ).
- The biphenyl-propanamide hybrid () shares fluorine substitution but lacks the phenolic core.
Amino Alcohol Derivatives
Amino alcohols are critical in medicinal chemistry for their dual hydrogen-bonding capacity. Relevant examples include:
Key Observations :
- The target compound’s hydroxypropan-2-yl group contrasts with simpler aminoethyl or phenylethyl substituents ().
Substituted Aromatic Amines
Amine-functionalized aromatics are common in drug discovery. Notable examples:
Key Observations :
- RK-019 () shares the hydroxypropan-2-ylamino group but incorporates it into a heterocyclic scaffold, demonstrating kinase inhibition.
- ’s dichlorophenyl derivative highlights halogen diversity in bioactive molecules.
Biological Activity
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol (CAS No. 1508102-65-5) is an organic compound with the molecular formula C₁₁H₁₆FNO₂ and a molecular weight of 213.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a fluorine atom and a hydroxypropan-2-ylamino group, contributing to its unique chemical reactivity. The synthesis typically involves multi-step organic reactions, including nitration, reduction, alkylation, and hydroxylation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆FNO₂ |
| Molecular Weight | 213.25 g/mol |
| IUPAC Name | 4-fluoro-2-[1-(1-hydroxypropan-2-ylamino)ethyl]phenol |
| InChI | InChI=1S/C11H16FNO2/c1-7(6-14)13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways related to inflammation and pain management.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.
Pharmacological Applications
Research indicates that this compound may have various pharmacological applications:
- Anti-inflammatory Effects: Studies have suggested potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Analgesic Properties: The compound's ability to modulate pain pathways makes it a candidate for analgesic drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
-
Enzyme Activity Profiling:
A study profiling over 900 chemicals found that compounds with similar structures exhibited varying degrees of enzyme activation or inhibition, particularly in cholinesterase and cytochrome P450 assays . This suggests that this compound may share similar enzymatic interactions. -
Antimicrobial Activity:
Research on related compounds has shown significant antimicrobial effects against various pathogens, indicating that derivatives of this compound could also exhibit similar properties . -
Cancer Research:
Investigations into the anticancer potential of structurally related compounds have yielded promising results, suggesting that modifications to the phenolic structure can enhance cytotoxicity against cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol | Moderate anti-inflammatory effects |
| (1,1,1-Trifluoropropan-2-yl)hydrazine | Significant cytotoxicity against cancer cells |
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis involves multi-step reactions starting with halogenated aromatic precursors. Key steps include:
- Alkylation : Reacting 4-fluoro-2-hydroxyacetophenone with epichlorohydrin under basic conditions (K₂CO₃, DMF, 0–5°C) to form an epoxide intermediate .
- Amination : Epoxide ring opening with isopropylamine in ethanol (pH 9–10, 40°C) to introduce the amino alcohol moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. Optimization Strategies :
- Control exothermic steps at 0–5°C to prevent side reactions.
- Use anhydrous solvents to minimize hydrolysis.
- Employ catalysts like p-toluenesulfonic acid for intermediates .
Q. Table 1: Synthesis Optimization Parameters
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- HRMS : Confirms molecular weight (e.g., ESI+, m/z 243.1201 [M+H]⁺) .
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies fluorophenyl protons (δ 6.8–7.2 ppm) and amino alcohol signals (δ 2.5–3.5 ppm) .
- X-ray Crystallography : Determines absolute configuration (e.g., orthorhombic system, space group P2₁2₁2₁) .
- HPLC : C18 column with acetonitrile/water + 0.1% TFA (retention time 8.2 min) confirms purity >99% .
Q. Table 2: Key Analytical Parameters
Advanced Research Questions
Q. How does stereochemistry at the amino alcohol chiral center influence biological activity?
Methodological Answer: The R/S configuration significantly affects receptor binding. For analogous compounds:
Q. Critical Data :
- (1R,2S)-diastereomer shows optimal solubility and metabolic stability in pharmacokinetic models .
Q. How can researchers resolve contradictory NMR data for derivatives of this compound?
Methodological Answer: Ambiguities arise from proton exchange or conformational changes. Systematic approaches include:
Variable-Temperature NMR (25–60°C) to identify exchange-broadened peaks.
2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons.
Deuteration Studies (D₂O shake) to confirm exchangeable protons.
Computational Predictions : DFT-based NMR chemical shift calculations .
Example : In the analog 2-{[1-(4-fluoro-phenyl)-ethyl]-isopropyl-amino}-ethanol, HMBC correlations resolved ethylenic proton assignments (δ 4.1 ↔ δ 78.5 quaternary carbon) .
Q. What experimental designs are recommended for assessing the compound’s stability under biological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9, 37°C) over 24h; monitor degradation via HPLC .
- Thermal Stability : Accelerated stability testing (40–60°C) with Arrhenius plot analysis .
- Metabolic Stability : Liver microsome assays (human/rat) quantify CYP450-mediated oxidation .
Key Finding : Amino alcohol derivatives show pH-dependent degradation (t₁/₂ = 8h at pH 7.4 vs. 2h at pH 2) .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to β-adrenergic receptors .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
- QSAR Models : Correlate substituent effects (e.g., fluorine position) with activity .
Example : Fluorine at the para position enhances hydrophobic interactions in docking studies .
Q. How can researchers address solubility challenges in pharmacological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .
- Nanoformulations : Encapsulate in liposomes (size 100–200 nm, PDI <0.2) .
Critical Parameter : LogP = 1.8 suggests moderate hydrophobicity; adjust with hydrophilic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
